![molecular formula C14H22N2O2 B14447529 N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide CAS No. 78029-21-7](/img/structure/B14447529.png)
N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenoxy group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide typically involves the reaction of 3-(dimethylamino)propylamine with an appropriate ester or acid chloride. One common method is the amidation reaction, where the amine reacts with an ester in the presence of a catalyst such as lead acetate. This reaction can be carried out under mild conditions, often at room temperature, and yields the desired amide product .
Industrial Production Methods
In industrial settings, the production of N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide may involve large-scale amidation processes using efficient catalysts to ensure high yields and purity. The use of esters instead of acid chlorides is preferred due to their lower toxicity and cost .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the phenoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of surfactants, blowing agents, and polyurethane foams with improved physical properties
Wirkmechanismus
The mechanism of action of N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a sodium channel blocker, affecting the transmission of nerve impulses. The dimethylamino group plays a crucial role in its binding to target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: This compound shares a similar dimethylamino group and is used in polymer synthesis and drug delivery systems.
N-[3-(Dimethylamino)propyl]acetamide: Another related compound with similar structural features and applications in catalysis and surfactant production.
Uniqueness
N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a sodium channel blocker and its diverse applications in various fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
78029-21-7 |
|---|---|
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N-[3-[3-[(dimethylamino)methyl]phenoxy]propyl]acetamide |
InChI |
InChI=1S/C14H22N2O2/c1-12(17)15-8-5-9-18-14-7-4-6-13(10-14)11-16(2)3/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
XGZCUAAPNXLDDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCOC1=CC=CC(=C1)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
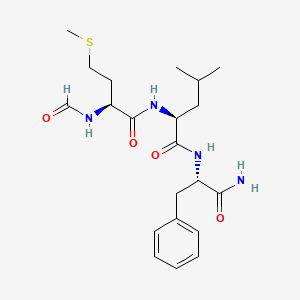
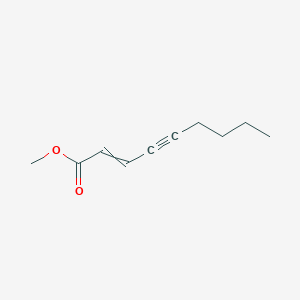


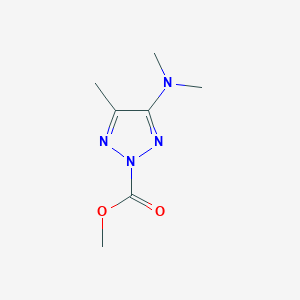
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
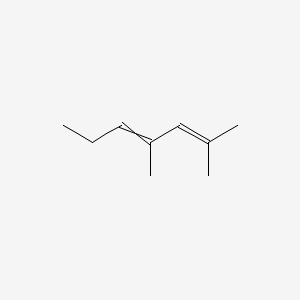
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

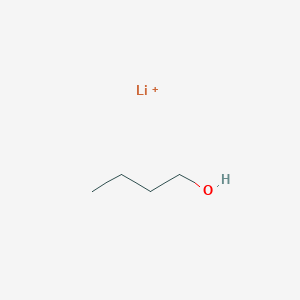
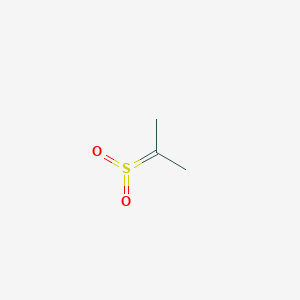
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)

